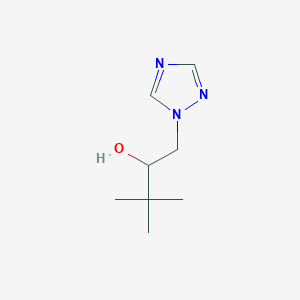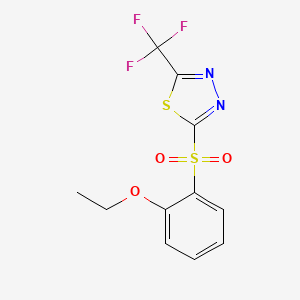
2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the ethoxyphenyl and trifluoromethyl groups further enhances its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards the target .
Vergleich Mit ähnlichen Verbindungen
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
- 2-((2-Methoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Ethylphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Fluorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
These compounds share the thiadiazole core structure but differ in the substituents attached to the phenyl ring. The unique combination of the ethoxyphenyl and trifluoromethyl groups in 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
62617-22-5 |
|---|---|
Molekularformel |
C11H9F3N2O3S2 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-2-19-7-5-3-4-6-8(7)21(17,18)10-16-15-9(20-10)11(12,13)14/h3-6H,2H2,1H3 |
InChI-Schlüssel |
NSADYHYTERMZAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


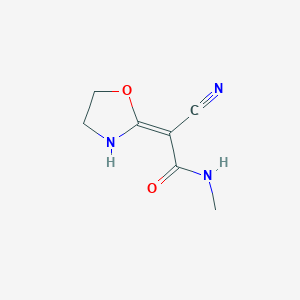

![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)

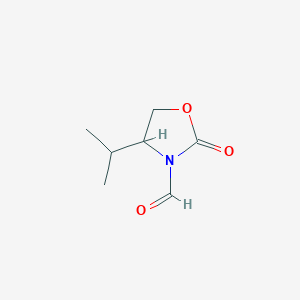
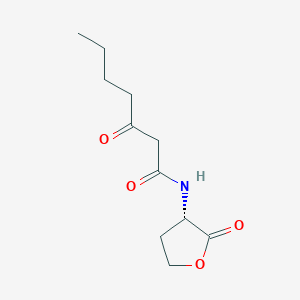
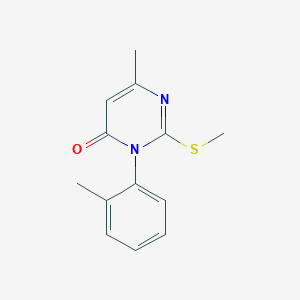


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

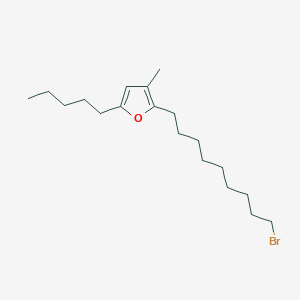
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
